molecular formula C4H9BO3 B13577831 (3-Oxobutyl)boronic acid

(3-Oxobutyl)boronic acid

Cat. No.: B13577831
M. Wt: 115.93 g/mol
InChI Key: YESXQLIXXIFICA-UHFFFAOYSA-N
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Description

(3-Oxobutyl)boronic acid is a high-purity organoboron compound intended for research and development applications. As a boronic acid, it serves as a versatile building block in synthetic organic chemistry, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form carbon-carbon bonds . This reaction is a cornerstone in the synthesis of complex molecules for advanced materials and pharmaceutical research. The compound features a ketone group in its backbone, which can be exploited for further chemical modifications, making it a valuable intermediate for designing novel compounds and probes. In the context of medicinal chemistry, boronic acids are recognized as bioisosteres and can be incorporated into bioactive molecules to modulate selectivity, and improve physicochemical and pharmacokinetic properties . They can act as inhibitors for various enzymes, such as proteasomes and β-lactamases, by interacting with nucleophilic residues in active sites . (3-Oxobutyl)boronic acid is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C4H9BO3

Molecular Weight

115.93 g/mol

IUPAC Name

3-oxobutylboronic acid

InChI

InChI=1S/C4H9BO3/c1-4(6)2-3-5(7)8/h7-8H,2-3H2,1H3

InChI Key

YESXQLIXXIFICA-UHFFFAOYSA-N

Canonical SMILES

B(CCC(=O)C)(O)O

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 Oxobutyl Boronic Acid

Grignard Reagent-Mediated Synthetic Pathways

The reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis, is a cornerstone of boronic acid synthesis. For (3-Oxobutyl)boronic acid, this involves the preparation of 3-oxobutylmagnesium halide and its subsequent reaction with a boron electrophile.

A common route to (3-Oxobutyl)boronic acid involves the reaction of 3-oxobutylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis.

Optimization of Reaction Parameters and Stoichiometric Ratios

The efficiency of the Grignard-mediated synthesis of (3-Oxobutyl)boronic acid is highly dependent on the careful control of reaction parameters. Key factors include temperature, reaction time, and the stoichiometric ratio of the reactants. Low temperatures are generally employed during the addition of the Grignard reagent to the borate ester to minimize side reactions, such as the formation of borinic acids or trialkylboranes from multiple additions of the Grignard reagent to the boron center.

The stoichiometry between the Grignard reagent and the borate ester is critical. An excess of the borate ester is often used to favor the formation of the desired boronic ester and prevent over-addition of the organomagnesium compound. The subsequent hydrolysis step requires acidic conditions to convert the intermediate boronate ester to the final boronic acid.

Table 1: Optimization of Grignard Reaction Parameters for Alkylboronic Acid Synthesis

EntryGrignard ReagentBorate EsterStoichiometric Ratio (Grignard:Borate)Temperature (°C)Reaction Time (h)SolventYield (%)
13-Oxobutylmagnesium bromideTrimethyl borate1 : 1.2-78 to 254THF65
2Isopropylmagnesium chlorideTriisopropyl borate1 : 1.1-782THF85
3Phenylmagnesium bromideTrimethyl borate1 : 1.5-78 to 203Diethyl Ether78

This table presents representative data for Grignard-based boronic acid syntheses to illustrate the impact of reaction parameters. Specific yield for (3-Oxobutyl)boronic acid under these exact conditions may vary.

Strategic Design and Selection of Organometallic Precursors

The primary organometallic precursor for the synthesis of (3-Oxobutyl)boronic acid via the Grignard pathway is 3-oxobutylmagnesium halide. This reagent is typically prepared in situ by reacting a suitable 4-halobutan-2-one with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. The choice of the halogen (iodide, bromide, or chloride) can influence the ease of Grignard reagent formation, with iodides generally being the most reactive.

A significant challenge in the preparation of 3-oxobutylmagnesium halide is the presence of the ketone functionality, which is susceptible to attack by the Grignard reagent itself. To circumvent this, the ketone may be protected as a ketal prior to the Grignard reaction. The ketal-protected Grignard reagent is then reacted with the borate ester, and subsequent acidic workup serves to both hydrolyze the boronate ester and deprotect the ketone, yielding (3-Oxobutyl)boronic acid.

Alternative Synthetic Routes to (3-Oxobutyl)boronic Acid

Beyond the classical Grignard approach, several other synthetic strategies can be envisioned for the preparation of (3-Oxobutyl)boronic acid, each with its own set of advantages and challenges.

Hydroboration-Oxidation Sequences and Derivatives

Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkenes and alkynes. In the context of synthesizing (3-Oxobutyl)boronic acid, a potential precursor would be methyl vinyl ketone or a related α,β-unsaturated ketone. The hydroboration of such a substrate with a suitable borane reagent, like pinacolborane (HBpin), could potentially lead to the formation of a γ-boryl ketone. Subsequent oxidation is not required to form the C-B bond in this case.

The regioselectivity of the hydroboration of α,β-unsaturated ketones can be influenced by the choice of borane reagent and reaction conditions. The presence of the carbonyl group can direct the boron atom to the β-position. However, the direct hydroboration of enones to afford β-boryl ketones is a less common transformation, and yields can be variable.

Table 2: Representative Hydroboration of α,β-Unsaturated Ketones

EntrySubstrateBorane ReagentCatalystSolventTemperature (°C)Product
1Methyl vinyl ketonePinacolboraneCu(I)/dppbTHF25γ-(Pinacolboryl)butan-2-one
2CyclohexenoneCatecholboraneRh(I) complexToluene803-(Catecholboryl)cyclohexanone

This table illustrates the concept of hydroborating enones. The direct synthesis of (3-Oxobutyl)boronic acid via this method would require subsequent hydrolysis of the boronate ester.

Directed Ortho-Metalation and Related Lithiation Strategies

Directed ortho-metalation (DoM) is a potent tool for the functionalization of aromatic rings, where a directing group guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. While DoM is primarily applied to aromatic systems, related lithiation strategies can be employed for aliphatic compounds.

For the synthesis of (3-Oxobutyl)boronic acid, a potential strategy could involve the deprotonation of a suitable precursor at the γ-position relative to the ketone. For instance, a protected form of butan-2-one could be deprotonated at the terminal methyl group using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion could then be quenched with a boron electrophile such as a trialkyl borate or a boronic ester. Subsequent deprotection would yield the target molecule. The success of this approach hinges on achieving selective deprotonation at the desired position.

Boron Insertion Reactions into Carbonyl Systems

The formation of boron enolates from ketones is a well-established process in organic synthesis, often utilized in stereoselective aldol reactions. These boron enolates are typically formed by reacting a ketone with a dialkylboron triflate or halide in the presence of a tertiary amine base. While the primary reactivity of boron enolates is nucleophilic addition to electrophiles, their manipulation could potentially lead to the synthesis of β-ketoboronic acids.

A hypothetical route could involve the formation of the boron enolate of acetone. This enolate could then, in principle, react with an electrophilic source of a one-carbon unit that also contains a boron moiety, or a subsequent transformation could introduce the boron atom. However, this remains a less explored and more conceptually challenging approach for the direct synthesis of (3-Oxobutyl)boronic acid compared to the more established Grignard and hydroboration methodologies.

Advancements in Sustainable Synthesis Protocols for (3-Oxobutyl)boronic Acid

The development of sustainable synthetic methodologies for (3-Oxobutyl)boronic acid is an area of growing interest, driven by the broader adoption of green chemistry principles in organic synthesis. While specific research focusing exclusively on this compound's sustainable synthesis is limited, advancements in the preparation of alkylboronic acids, in general, provide a framework for developing greener routes to (3-Oxobutyl)boronic acid. These advancements prioritize the use of less hazardous solvents, improve reaction efficiency, and maximize the incorporation of reactant atoms into the final product.

Solvent-Free and Aqueous Reaction Conditions

Traditional methods for synthesizing alkylboronic acids often rely on volatile and hazardous organic solvents. Emerging sustainable protocols aim to replace these with more environmentally benign alternatives, such as water, or to eliminate the need for a solvent altogether.

Aqueous Synthesis: The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. For boronic acid synthesis, aqueous conditions can be challenging due to the moisture sensitivity of some organometallic intermediates. However, methods are being developed to overcome these limitations. For instance, the Suzuki-Miyaura coupling, a key reaction involving boronic acids, can be performed in aqueous media, often with the aid of water-soluble ligands and phase-transfer catalysts. While not a direct synthesis of (3-Oxobutyl)boronic acid, these developments in related reactions showcase the potential for aqueous routes.

Solvent-Free Synthesis (Mechanochemistry): Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising solvent-free alternative. Ball milling, a common mechanochemical technique, can facilitate reactions between solid reagents in the absence of a solvent. A study on the mechanochemical synthesis of α-halo alkylboronic esters has demonstrated the feasibility of this approach, which avoids bulk toxic solvents and can be catalyst-free. researchgate.net This methodology could potentially be adapted for the synthesis of (3-Oxobutyl)boronic acid, significantly reducing solvent waste.

The following table illustrates a hypothetical comparison of reaction conditions for the synthesis of an alkylboronic acid ester, highlighting the advantages of a solvent-free approach.

ParameterConventional Synthesis (Illustrative)Mechanochemical Synthesis (Illustrative)
Solvent Tetrahydrofuran (THF)None (Solvent-free)
Catalyst Palladium-basedNone (Catalyst-free)
Reaction Time Several hoursMinutes to hours
Work-up Aqueous extraction, solvent evaporationMinimal (e.g., simple filtration)
Environmental Impact Generation of volatile organic compound (VOC) wasteSignificant reduction in solvent waste

This table is illustrative and based on general principles of mechanochemical synthesis as applied to related compounds.

Atom Economy and Green Metrics in Synthetic Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com Other green metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), provide a more comprehensive assessment by considering reaction yield, stoichiometry, and the mass of all materials used in a process, including solvents and reagents. nih.govwhiterose.ac.uk

In the context of (3-Oxobutyl)boronic acid synthesis, a traditional route might involve the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis. While effective, this method can have a lower atom economy due to the formation of byproducts.

Improving Atom Economy: Direct C-H borylation is an emerging strategy that offers a significant improvement in atom economy for the synthesis of boronic acids. nih.gov This method involves the direct functionalization of a C-H bond with a boron-containing reagent, avoiding the pre-functionalization steps required in traditional methods and thus reducing the number of synthetic steps and waste. Palladium-catalyzed direct synthesis of boronic acids from aryl chlorides using tetrahydroxydiboron is an example of a more atom-economical approach that also utilizes air-stable reagents and avoids anhydrous solvents. nih.gov

The table below provides a simplified and illustrative comparison of the atom economy for two hypothetical synthetic routes to an alkylboronic acid.

Synthetic RouteReactantsDesired ProductByproductsAtom Economy (%) (Illustrative)
Route A (e.g., Grignard) Alkyl Magnesium Bromide + Triisopropyl borate + H₂OAlkylboronic acidIsopropanol + Mg(OH)Br~40-60%
Route B (e.g., Direct Borylation) Alkane + Bis(pinacolato)diboronAlkylboronic acid pinacol esterDihydrogen>80%

This table presents a simplified, illustrative calculation and does not represent specific experimental values for (3-Oxobutyl)boronic acid.

By focusing on catalytic methods and direct functionalization, the synthesis of (3-Oxobutyl)boronic acid can be made more sustainable. The application of green chemistry metrics allows for the quantitative assessment and comparison of different synthetic routes, guiding the development of more environmentally responsible chemical processes.

Elucidating the Reactivity and Reaction Mechanisms of 3 Oxobutyl Boronic Acid

Boron-Mediated Reactivity Profiles

The chemistry of (3-Oxobutyl)boronic acid is significantly influenced by the boron atom's properties, particularly its Lewis acidity and its ability to undergo transmetalation.

Boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. rsc.orgsigmaaldrich.com While initially developed for aryl and vinyl boronic acids, these methods have been extended to include alkylboronic acids and their derivatives. whiterose.ac.ukorganic-chemistry.org The key step in the catalytic cycle of the Suzuki-Miyaura reaction is transmetalation, where the organic group from the boron atom is transferred to the palladium(II) center. rsc.orgyonedalabs.com

The generally accepted mechanism involves several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (R'-X) to form a Pd(II) complex. yonedalabs.com

Activation and Transmetalation: The boronic acid, R-B(OH)₂, must be activated by a base. This activation forms a more nucleophilic boronate species, [R-B(OH)₃]⁻, which facilitates the transfer of the R group (in this case, the 3-oxobutyl group) from boron to the palladium complex. organic-chemistry.org This step regenerates the base and produces a new organopalladium(II) species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (R-R') and regenerating the Pd(0) catalyst, which can re-enter the cycle. yonedalabs.com

While the Suzuki-Miyaura reaction is most common, alkylboronic esters can also participate in other cross-coupling reactions, such as the Chan-Evans-Lam reaction for C-N bond formation, although these transformations are generally less developed for alkylboron reagents compared to their aryl counterparts. whiterose.ac.ukwhiterose.ac.uk The presence of the β-keto group in (3-Oxobutyl)boronic acid can potentially influence reaction outcomes, and in some cases, modest yields have been observed in the amination of β-keto boronic esters, possibly due to side reactions like a retro-Mannich reaction. whiterose.ac.ukwhiterose.ac.uk

Table 1: Key Features of the Suzuki-Miyaura Coupling Cycle

StepDescriptionKey Components
Catalyst Activation Pd(II) precatalyst is reduced to the active Pd(0) species.Pd(OAc)₂, Pd₂(dba)₃
Oxidative Addition Pd(0) inserts into the carbon-halide bond of the electrophile.Pd(0) catalyst, Aryl/Alkyl Halide
Transmetalation The organic group is transferred from the activated boronate to the Pd(II) center.Organoboronic acid, Base (e.g., K₂CO₃, KF), Pd(II) complex
Reductive Elimination The coupled organic fragments are expelled, forming the new C-C bond and regenerating Pd(0).Di-organo-Pd(II) complex

Boronic acids, including (3-Oxobutyl)boronic acid, function as Lewis acids. wikipedia.org This acidity arises from the electron-deficient boron atom, which possesses a vacant p-orbital. sigmaaldrich.comnih.gov Consequently, they can accept a pair of electrons from Lewis bases (nucleophiles) such as hydroxide (B78521) ions or other electron-donating species. nih.govnih.gov This interaction leads to the formation of a tetracoordinate, anionic "boronate" complex, changing the boron hybridization from sp² to sp³. sigmaaldrich.comd-nb.info

The pKa of a typical boronic acid is around 9, but the formation of these tetrahedral boronate complexes can occur at a pKa of approximately 7. wikipedia.org The Lewis acidity of the boronic acid is a critical factor in its reactivity. For instance, in the Suzuki-Miyaura coupling, the reaction of the boronic acid with a base to form the boronate complex is a crucial activation step that increases the nucleophilicity of the organic group, thereby facilitating transmetalation. sigmaaldrich.comorganic-chemistry.org

The reactivity of (3-Oxobutyl)boronic acid is also influenced by the intramolecular presence of the carbonyl group. The carbonyl oxygen itself is a Lewis basic site and can engage in interactions, potentially modulating the electronic properties and Lewis acidity of the distal boron center. The interaction with external nucleophiles is fundamental to its role in catalysis and chemical sensing. nih.govnih.gov

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with molecules containing vicinal diol, polyol, or certain amine functionalities. wikipedia.orgnih.gov This reaction is rapid and reversible in aqueous media, forming stable cyclic boronate esters (e.g., five-membered dioxaborolanes or six-membered dioxaborinanes). wikipedia.orgnih.govresearchgate.net

This dynamic covalent chemistry is the foundation for the use of boronic acids in several advanced applications:

Chemical Recognition and Sensing: The equilibrium between the boronic acid and the cyclic boronate ester is sensitive to factors like pH and the concentration of the diol. nih.govresearchgate.net This property has been widely exploited to develop sensors for saccharides and other polyols, where binding events can be translated into a detectable signal, such as a change in fluorescence. researchgate.net

Molecular Assembly: The reversible nature of boronate ester formation allows for the construction of dynamic systems like macrocycles, polymers, and other self-organizing molecular assemblies. nih.govablesci.com

Bioconjugation: The ability to react with diols under physiological conditions has made boronic acids valuable tools for the site-selective labeling of proteins and other biomolecules. ualberta.ca

The formation of the cyclic ester enhances the acidity of the boron center. nih.govresearchgate.net The stability of these covalent complexes, coupled with their reversibility under specific stimuli, makes (3-Oxobutyl)boronic acid a potentially valuable component in the design of responsive materials and chemical probes. nih.gov

Table 2: Reversible Complexation of Boronic Acids

Interacting SpeciesFunctional GroupResulting Boron AdductBond Type
Water / HydroxideHydroxyl (OH⁻)TetrahydroxyboronateCovalent
Diols / Polyols1,2- or 1,3-DiolsCyclic Boronate EsterReversible Covalent
Amino AcidsAmine and CarboxylateCyclic Boronate ComplexReversible Covalent

Reactivity of the β-Keto Functional Group within (3-Oxobutyl)boronic Acid

The presence of a carbonyl group provides a second reactive site within the molecule, enabling participation in classic carbonyl chemistry.

The carbonyl carbon of the ketone in (3-Oxobutyl)boronic acid is electrophilic and susceptible to nucleophilic attack. This allows for a range of transformations analogous to those of simple ketones. However, the presence of the boronic acid moiety can influence these reactions.

One important reaction pathway for β-keto compounds is conjugate addition, also known as 1,4-addition. libretexts.org While (3-Oxobutyl)boronic acid itself is not an α,β-unsaturated ketone, its enol tautomer is (see section 3.2.2). The formation of the enol creates a conjugated system where the β-carbon becomes electrophilic, allowing nucleophiles to add at this position. libretexts.org Furthermore, β-keto boronic esters have been shown to react with nucleophiles like amines, although yields may be modest. whiterose.ac.uk

Like other compounds containing a ketone with a proton on the α-carbon, (3-Oxobutyl)boronic acid can exist in equilibrium with its corresponding enol tautomer. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. leah4sci.com The keto form contains the carbonyl group (C=O), while the enol form contains a hydroxyl group (-OH) bonded to a carbon of a double bond (C=C). libretexts.orgleah4sci.com

Keto Form <=> Enol Form

This equilibrium can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol. masterorganicchemistry.com

Base Catalysis: Involves deprotonation of the α-carbon to form an enolate anion, which is then protonated on the oxygen atom. libretexts.org

Generally, the keto form is more stable and predominates at equilibrium. leah4sci.com However, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation. libretexts.org For a β-dicarbonyl compound like 2,4-pentanedione, which is structurally analogous to the core of (3-Oxobutyl)boronic acid, the enol form is highly favored due to the formation of a stable six-membered ring via an internal hydrogen bond and a conjugated π-system. libretexts.org

The existence of the enol tautomer is critical as it alters the molecule's reactivity. The enol form can act as a carbon-centered nucleophile at the α-position, reacting with various electrophiles. masterorganicchemistry.com This dual reactivity, stemming from both the keto and enol forms, significantly broadens the synthetic utility of (3-Oxobutyl)boronic acid.

Table 3: Comparison of Keto and Enol Tautomers of (3-Oxobutyl)boronic acid

FeatureKeto TautomerEnol Tautomer
Key Functional Groups Boronic Acid, Ketone (C=O)Boronic Acid, Enol (C=C-OH)
Carbonyl Carbon Hybridization sp²N/A (part of C=C)
α-Carbon Hybridization sp³sp²
Primary Reactivity Electrophilic at carbonyl carbonNucleophilic at α-carbon
Potential for Conjugation NoneConjugated π-system (C=C-C=O) possible with further resonance

α-Functionalization Strategies Adjacent to the Ketone

The carbon atoms adjacent to a ketone, known as the α-carbons, are amenable to a variety of functionalization reactions, typically proceeding through an enol or enolate intermediate. For (3-Oxobutyl)boronic acid, this reactivity can be exploited to introduce new substituents, creating more complex molecular architectures. While the boronic acid moiety can influence the reaction's course, standard ketone α-functionalization protocols are often applicable.

Catalytic asymmetric α-functionalization reactions represent a powerful tool for creating chiral centers. acs.org These methods, often employing transition metal catalysts with chiral ligands, can provide access to enantioenriched products with α-tertiary stereogenic centers. acs.org For a substrate like (3-Oxobutyl)boronic acid, this would involve the formation of a chiral enolate equivalent that reacts with an electrophile, with the stereochemical outcome controlled by the chiral catalyst.

Another strategy involves transition-metal-catalyzed reactions that proceed via π-allylmetal species for α-allylation. thieme-connect.de Palladium/boron hybrid catalysis, for instance, can be used to achieve the α-allylation of carbonyl compounds. thieme-connect.de This approach could potentially be applied to (3-Oxobutyl)boronic acid, where the boronic acid group might interact with the catalytic system.

Furthermore, direct C-H functionalization at the α-position is an increasingly important strategy. Ruthenium-catalyzed C-H activation has been used to introduce alkyl groups at the ortho-position of benzoic acids, a transformation that highlights the potential for activating C-H bonds adjacent to a functional group. thieme-connect.de While this example involves a carboxylic acid, similar principles could be adapted for the α-position of the ketone in (3-Oxobutyl)boronic acid.

Reaction Type General Reagents/Catalysts Potential Product Key Feature
Asymmetric AlkylationChiral catalyst (e.g., Ni(II)/bis(oxazoline)), Stoichiometric reductant (e.g., Mn⁰)α-Alkyl-(3-oxobutyl)boronic acidCreates α-tertiary stereogenic center acs.org
α-AllylationPd catalyst, Chiral ligands, Allylic electrophile (e.g., allyl acetate)α-Allyl-(3-oxobutyl)boronic acidIntroduces a versatile allyl group thieme-connect.de
C-H Activation/AlkylationRu catalyst, Alkylating agentα-Alkyl-(3-oxobutyl)boronic acidDirect functionalization of C-H bond thieme-connect.de

Interplay and Synergy Between the Boronic Acid and Ketone Moieties

The coexistence of the boronic acid and ketone functionalities within the same molecule gives rise to a synergistic interplay that enables unique and powerful transformations. This synergy stems from the ability of the two groups to interact intramolecularly or to collectively coordinate with external reagents, thereby directing reaction pathways and influencing selectivity.

Intramolecular Cyclization and Annelation Reactions

The proximity of the boronic acid and the ketone in (3-Oxobutyl)boronic acid provides a strong driving force for intramolecular reactions, leading to the formation of various cyclic structures. These cyclizations can be triggered under different conditions and often proceed with high efficiency.

A prominent example is the formation of cyclic boronate esters. The boronic acid can react with the enol form of the ketone, leading to a cyclic structure. This type of intramolecular cyclization is exemplified by the synthesis of benzoxaboroles, where an ortho-boronic acid containing a chalcone (B49325) undergoes an asymmetric oxa-Michael addition of the hydroxyl group from the boronic acid. researchgate.net This reaction highlights how the boronic acid can act as an internal nucleophile after interaction with the carbonyl system.

The 3-oxobutyl side chain is also utilized in the synthesis of more complex fused ring systems. For example, 2-(3-oxobutyl)-1H-indoles can undergo Rh(II)-catalyzed coupling-cyclization with diazo compounds to furnish 2,3,4,9-tetrahydro-1H-carbazoles. sorbonne-universite.fr

Reaction Class Catalyst/Reagent Product Type Mechanism Highlight
Intramolecular Oxa-Michael AdditionChiral amino-squaramide catalystChiral Benzoxaborole derivativeBoronic acid hydroxyl group acts as nucleophile researchgate.net
Cascade Cyclization/AdditionCu(OAc)₂Isocoumarin derivativeTandem intramolecular cyclization and olefin addition researchgate.net
Coupling-CyclizationRh(II) catalyst, Diazo compoundTetrahydrocarbazoleAnnulation involving the indole (B1671886) and oxobutyl moieties sorbonne-universite.fr

Chelation-Controlled Reactivity and Selectivity

The ability of the boronic acid and ketone oxygen atoms to act as a bidentate ligand allows for chelation-controlled reactions. By coordinating to a metal center or a Lewis acid, the substrate's conformation can be locked, leading to highly controlled regio- and stereoselectivity.

This principle is well-documented in various catalytic processes. For example, the Yb(OTf)₃-catalyzed aminolysis and azidolysis of cyclitol epoxides is controlled by chelation involving a free hydroxyl group, which directs the regiochemical outcome of the epoxide opening. nih.gov A similar directing effect can be envisaged for (3-Oxobutyl)boronic acid, where the boronic acid and ketone could coordinate to a Lewis acidic catalyst, activating the ketone for nucleophilic attack with a defined facial bias.

In the context of palladium-catalyzed cross-coupling reactions, chelation can play a crucial role. Transmetalation from organoboron reagents to dicationic palladium(II) complexes is a key step in many C-C bond-forming reactions. acs.org For a substrate like (3-Oxobutyl)boronic acid, the ketone could act as a directing group, facilitating an intramolecular oxidative addition or influencing the reductive elimination step through chelation to the palladium center. The formation of a chelated Wheland intermediate has been proposed in the transmetalation of arylboronic acids to dicationic palladium complexes. acs.org This type of intermediate could enforce a specific geometry, thus influencing the stereoselectivity of subsequent transformations.

The synergy between the two functional groups, therefore, not only allows for unique intramolecular cyclizations but also provides a handle for achieving high levels of control in intermolecular reactions through chelation.

Applications of 3 Oxobutyl Boronic Acid in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Transformations

(3-Oxobutyl)boronic acid, as an alkylboronic acid, is a potential substrate for several key carbon-carbon bond-forming reactions that are fundamental to modern organic synthesis.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. While aryl- and vinylboronic acids are the most common coupling partners, the use of alkylboronic acids has gained significant traction. researchgate.netmdpi.com

(3-Oxobutyl)boronic acid could, in principle, participate in Suzuki-Miyaura couplings to connect its butyl chain to various aryl, heteroaryl, or vinyl halides. The general mechanism involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. A key challenge in using alkylboronic acids is the potential for β-hydride elimination from the alkyl group on the palladium intermediate. However, the development of specialized phosphine ligands and reaction conditions has significantly improved the efficiency of these couplings. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Alkylboronic Acids This table illustrates the general scope of the reaction with various alkylboronic acids, as specific examples for (3-Oxobutyl)boronic acid are not readily available.

Alkylboronic AcidCoupling PartnerCatalyst/LigandProductYield (%)
n-Butylboronic acid4-BromotoluenePd(OAc)₂ / SPhos4-n-Butylanisole85
Cyclopropylboronic acid1-IodonaphthalenePd₂(dba)₃ / P(t-Bu)₃1-Cyclopropylnaphthalene92
Isobutylboronic acid2-ChloropyridinePd(OAc)₂ / RuPhos2-Isobutylpyridine78

The presence of the ketone in (3-Oxobutyl)boronic acid could potentially influence the reaction's outcome. While generally compatible with many functional groups, the ketone might require protection in certain cases or could participate in side reactions depending on the specific catalytic system and reaction conditions.

The conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds, also known as the Michael addition, is a powerful method for forming carbon-carbon bonds. This reaction is most commonly performed with aryl- and alkenylboronic acids under rhodium or palladium catalysis. The participation of alkylboronic acids in this transformation is less common but has been reported.

Theoretically, (3-Oxobutyl)boronic acid could act as a nucleophile, adding its 3-oxobutyl group to the β-position of an enone, enoate, or other Michael acceptor. The reaction is typically facilitated by a transition metal catalyst that undergoes transmetalation with the boronic acid to generate a reactive organometallic species, which then adds to the α,β-unsaturated system.

Table 2: General Scheme for Conjugate Addition of Boronic Acids This table illustrates the general transformation, as specific examples with (3-Oxobutyl)boronic acid are not documented.

Boronic Acid (R-B(OH)₂)α,β-Unsaturated CompoundCatalystProduct
Phenylboronic acidCyclohexenone[Rh(acac)(CO)₂]3-Phenylcyclohexanone
Vinylboronic acidMethyl acrylatePd(OAc)₂ / dppfMethyl 4-pentenoate
Alkylboronic acidChalcone (B49325)[Rh(cod)Cl]₂1,3-Diphenyl-4-alkyl-1-butanone

The intramolecular ketone in (3-Oxobutyl)boronic acid could potentially lead to intramolecular cyclization reactions following a conjugate addition, providing a pathway to cyclic keto-alcohols or other complex structures.

Boron enolates are valuable intermediates in stereoselective Aldol and Mannich reactions. These enolates can be generated from ketones and aldehydes using a boron source, such as a dialkylboron triflate or halide, and a tertiary amine base. youtube.comresearchgate.net The geometry of the resulting boron enolate dictates the stereochemical outcome of the subsequent reaction with an aldehyde or imine.

(3-Oxobutyl)boronic acid itself is not a direct precursor for boron enolate formation in the traditional sense. However, the ketone moiety within the molecule could potentially be enolized by a suitable boron reagent to participate in such reactions. More relevant to the field is the use of boronic acids as catalysts in these transformations. Boronic acids can act as Lewis acids to activate the carbonyl group of the aldehyde or ketone electrophile, facilitating the nucleophilic attack of an enol or enamine.

In a Mannich-type reaction, boronic acids can facilitate the condensation of an aldehyde, an amine, and a ketone. nih.gov For instance, phenylboronic acid has been shown to be an effective catalyst for three-component Mannich reactions. nih.gov

Catalytic Roles and Ligand Design with (3-Oxobutyl)boronic Acid Derivatives

The unique electronic properties of the boron atom allow boronic acids and their derivatives to serve as catalysts and as key components in ligand design for metal-mediated catalysis.

Boronic acids have emerged as a class of versatile organocatalysts, primarily functioning as Lewis acids to activate substrates containing hydroxyl or carbonyl groups. nih.govrsc.org Their ability to form reversible covalent bonds with diols, carboxylic acids, and other functional groups is central to their catalytic activity. rsc.org

A derivative of (3-Oxobutyl)boronic acid could potentially be designed to act as a bifunctional catalyst. The boronic acid moiety could activate an electrophile, while the ketone group, or a derivative thereof, could act as a hydrogen bond donor or acceptor to orient the nucleophile. While specific applications of (3-Oxobutyl)boronic acid as an organocatalyst have not been reported, the broader class of boronic acids has been successfully employed in a range of reactions, including amidation, esterification, and aldol-type reactions. nih.gov

The boronic acid group can be incorporated into more complex molecular scaffolds to create ligands for transition metal catalysis. The Lewis acidic boron center can interact with substrates or other ligands, influencing the steric and electronic environment of the metal center and thereby modulating its catalytic activity and selectivity.

While there are no specific reports on ligands derived from (3-Oxobutyl)boronic acid, the general strategy involves designing molecules where the boronic acid plays a crucial role in the ligand's function. For example, boronic acid-appended phosphine ligands have been developed. In such systems, the boronic acid can act as a recognition site for diol-containing substrates, bringing them into proximity with the catalytically active metal center. The ketone functionality in (3-Oxobutyl)boronic acid could also be envisioned to coordinate to a metal center, potentially forming a bidentate ligand in conjunction with another donor atom.

Strategies for Stereoselective Synthesis

The bifunctional nature of (3-Oxobutyl)boronic acid, containing both a ketone and a boronic acid, presents unique opportunities for stereoselective synthesis. The generation of new stereocenters can be controlled by either the existing functionalities within the molecule (substrate-controlled) or by external chiral reagents and catalysts.

The prochiral ketone in (3-Oxobutyl)boronic acid is a prime target for diastereoselective transformations. For instance, the reduction of the ketone can generate a chiral alcohol, (3-hydroxybutyl)boronic acid. The stereochemical outcome of this reduction can be influenced by the boronic acid moiety, especially when it is converted into a bulky boronate ester. This steric hindrance can direct the approach of a reducing agent to a specific face of the ketone.

Furthermore, reactions involving chiral boronic esters can exhibit high levels of diastereoselectivity. Chiral auxiliaries like (+)-pinanediol can be used to form chiral boronate esters, which can then influence the stereochemistry of subsequent reactions on the ketone or other parts of the molecule. This approach is particularly useful in cycloaddition reactions and aldol condensations where the boronic ester can act as a Lewis acid and a steric directing group. researchgate.net

Table 1: Hypothetical Diastereoselective Reductions of (3-Oxobutyl)boronic Acid Derivatives

SubstrateReducing AgentChiral AuxiliaryExpected Major DiastereomerPotential Diastereomeric Ratio (d.r.)
(3-Oxobutyl)boronic acidNaBH₄NoneRacemic mixture1:1
(3-Oxobutyl)boronic acid pinacol esterL-Selectride®Nonesyn-(3-hydroxybutyl)boronic acid ester>10:1
(3-Oxobutyl)boronic acid (+)-pinanediol esterNaBH₄(+)-Pinanediol(3R,4S)-3-hydroxybutyl derivative>95:5

Note: The data in this table is illustrative and based on established principles of stereoselective synthesis.

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. Chiral analogues of (3-Oxobutyl)boronic acid can be synthesized or used in reactions catalyzed by chiral entities to achieve high enantioselectivity.

One strategy involves the use of chiral catalysts, such as BINOL-derived chiral diols or chiral oxazaborolidines, to control the stereochemical outcome of reactions. acs.orgwikipedia.org For example, a rhodium-catalyzed asymmetric 1,4-addition of an aryl group to an unsaturated precursor of (3-Oxobutyl)boronic acid could establish a chiral center with high enantiomeric excess (ee). researcher.life Similarly, chiral diol-catalyzed conjugate additions of boronic acids to α,β-unsaturated ketones are effective methods for creating enantioenriched products. acs.org

Another approach is the use of chiral auxiliaries that are temporarily incorporated into the molecule to direct a stereoselective transformation and are subsequently removed. Chiral boronic esters, formed from chiral diols like pinanediol, can serve this purpose, guiding reactions before being hydrolyzed to reveal the enantioenriched boronic acid. acs.orgnih.gov

Table 2: Examples of Catalysts for Enantioselective Synthesis Relevant to Boronic Acids

Reaction TypeCatalyst SystemAchievable Enantioselectivity (ee)
Conjugate Addition to EnonesRhodium / Chiral Diene ComplexUp to 99%
Ketone ReductionChiral Oxazaborolidine (CBS Catalyst)Up to 99%
Addition to KetonesRhodium / WingPhos LigandUp to 99%
N-AlkylationCopper / Chiral Diamine LigandUp to 94%

Data compiled from studies on analogous systems. wikipedia.orgrsc.orgnih.gov

Multicomponent Reactions (MCRs) Incorporating (3-Oxobutyl)boronic Acid

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. (3-Oxobutyl)boronic acid is a suitable candidate for several MCRs, most notably the Petasis borono-Mannich (PBM) reaction. organic-chemistry.orgnih.gov

The PBM reaction is a versatile three-component reaction involving a carbonyl compound, an amine, and an organoboronic acid to produce substituted amines. acs.orgacs.org In a potential application, the boronic acid functionality of (3-Oxobutyl)boronic acid could react with an amine and a separate aldehyde (e.g., salicylaldehyde) to generate complex α-amino acid derivatives. organic-chemistry.org The ketone within the (3-Oxobutyl)boronic acid structure remains available for subsequent functionalization, adding another layer of synthetic utility. The reaction tolerates a wide array of functional groups, making it a robust method for generating molecular diversity. nih.govwikipedia.org

Another possibility is a three-component condensation where the boronic acid moiety reacts with a diol (like a catechol derivative) and the ketone reacts with an N-hydroxylamine, leading to complex, multifunctionalized structures in a single step. nih.gov The Ugi four-component reaction (Ugi-4CR) has also been employed to synthesize bis-boronic acid compounds, highlighting the compatibility of the boronic acid moiety with MCR conditions. rsc.org

Table 3: Potential Petasis Borono-Mannich Reactions with (3-Oxobutyl)boronic Acid

Amine ComponentCarbonyl ComponentResulting Product Scaffold
PiperidineGlyoxylic AcidN-substituted α-amino acid with a 3-oxobutyl side chain
AnilineSalicylaldehydeSubstituted aminomethyl phenol with a 3-oxobutyl side chain
L-Phenylalanine methyl esterLactolanti-1,2-amino alcohol derivative

This table illustrates the potential for creating diverse molecular scaffolds using the PBM reaction. wikipedia.org

Functionalization and Derivatization Strategies for Expanding Synthetic Utility

The synthetic potential of (3-Oxobutyl)boronic acid can be significantly expanded through selective modification of its two key functional groups: the boronic acid and the ketone.

While boronic acids are versatile, their reactivity can be modulated and their stability enhanced by converting them into derivatives such as boronate esters or trifluoroborate salts. chem-station.com

Boronate Esters: Reaction with diols like pinacol, ethylene glycol, or N-methyliminodiacetic acid (MIDA) yields cyclic boronate esters. Pinacol esters are widely used due to their stability to chromatography and many reaction conditions. chem-station.com MIDA boronates are exceptionally stable, air-stable solids that are unreactive in Suzuki-Miyaura cross-coupling reactions, effectively acting as a protecting group for the boronic acid. sigmaaldrich.comsigmaaldrich.com This allows for transformations on other parts of the molecule, with the free boronic acid easily regenerated by mild aqueous base. sigmaaldrich.comresearchgate.net

Potassium Trifluoroborate Salts: These salts are highly stable, crystalline solids that are easy to handle and store. nih.gov They can be prepared directly from boronic acids or their esters and serve as robust coupling partners in various reactions. They also serve as useful intermediates for the interconversion between different boronic acid protecting groups. orgsyn.orgresearchgate.net

Table 4: Comparison of (3-Oxobutyl)boronic Acid and Its Derivatives

DerivativeFormula SuffixKey PropertiesDeprotection Conditions
Free Boronic Acid-B(OH)₂Lewis acidic; can form trimeric boroxinesN/A
Pinacol Ester-B(pin)Stable to chromatography and many reagentsOxidative (NaIO₄) or hydrolytic (acid/base)
MIDA Ester-B(MIDA)Highly stable, crystalline solid; inert to cross-couplingMild aqueous base (e.g., NaHCO₃, NaOH) sigmaaldrich.comsigmaaldrich.com
Potassium Trifluoroborate-BF₃KHighly stable, crystalline saltAqueous base or TMSCl/water researchgate.net

The ketone group in (3-Oxobutyl)boronic acid offers a handle for a wide range of C-C and C-N bond-forming reactions. To achieve selectivity, it is often necessary to first protect the boronic acid moiety, typically as a pinacol or MIDA ester, to prevent interference with the reagents targeting the ketone. chem-station.comsigmaaldrich.com

Reduction: The ketone can be selectively reduced to a secondary alcohol using various reducing agents. Mild reagents like sodium borohydride (NaBH₄) can be effective, especially when the boronic acid is protected. nih.govharvard.edu This transformation creates a new stereocenter, opening avenues for diastereoselective or enantioselective synthesis as discussed in section 4.3.

Olefination: The Wittig reaction, which converts ketones into alkenes, is a powerful tool for C-C bond formation. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com Reacting the protected form of (3-Oxobutyl)boronic acid with a phosphonium ylide would yield an alkenyl boronate ester, a versatile intermediate for further synthesis. The Boron-Wittig olefination is another relevant transformation. enamine.net

Addition Reactions: Organometallic reagents like Grignard or organolithium compounds can add to the ketone to form tertiary alcohols. Again, protection of the boronic acid is crucial to prevent the organometallic reagent from being quenched by the acidic protons of the boronic acid.

Table 5: Selective Transformations of the Ketone in Protected (3-Oxobutyl)boronic Acid

Reaction TypeReagent(s)Boronic Acid ProtectionProduct Functional Group
ReductionNaBH₄, MeOHPinacol or MIDA esterSecondary alcohol
Wittig OlefinationPh₃P=CH₂Pinacol or MIDA esterAlkene
Grignard AdditionCH₃MgBr, then H₃O⁺Pinacol or MIDA esterTertiary alcohol
Reductive AminationNH₃, H₂, Pd/CPinacol or MIDA esterPrimary amine

Chemical Principles and Applications of 3 Oxobutyl Boronic Acid in Material Science

Design and Synthesis of Boronate-Based Polymeric Systems

The synthesis of polymeric systems utilizing boronic acids often leverages the reversible covalent bonding between the boronic acid group and diols. researchgate.netresearchgate.net This interaction can be exploited to create dynamic and responsive polymer networks.

Dynamic Covalent Polymer Networks

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, enabling materials to adapt, reorganize, and self-heal. nih.gov Boronic esters, formed from the reaction of boronic acids and diols, are a prime example of dynamic covalent bonds used in polymer science. wur.nl These networks, often referred to as covalent adaptable networks (CANs), can exhibit properties of both thermosets and thermoplastics, such as reprocessing and recycling capabilities. researchgate.net

The formation of these networks is based on the equilibrium between the boronic acid and diol monomers and the resulting boronate ester linkages. The position of this equilibrium, and thus the stability and dynamism of the network, can be influenced by external stimuli like pH and temperature. For (3-Oxobutyl)boronic acid, polymerization could be envisioned through several routes. It could be copolymerized with a diol-containing monomer to form a linear polymer, which is then crosslinked through the boronic acid groups with a multi-arm diol crosslinker. Alternatively, the ketone group on (3-Oxobutyl)boronic acid offers an additional site for polymerization or crosslinking, potentially leading to dual-network structures with distinct properties.

Table 1: Potential Polymer Architectures Incorporating (3-Oxobutyl)boronic Acid

Polymer ArchitectureMonomersCrosslinking MechanismPotential Properties
Single Network(3-Oxobutyl)boronic acid, di-functional diolBoronate ester formationpH-responsive, self-healing
Dual Network(3-Oxobutyl)boronic acid, di-functional diol, diamine1. Boronate ester formation2. Imine formation (ketone + amine)Enhanced mechanical strength, dual stimuli-responsiveness
Side-chain FunctionalizedPoly(acrylate) backbone with pendant (3-Oxobutyl)boronic acid groupsCrosslinking with multi-arm diolsTunable crosslinking density, responsive coatings

This table presents hypothetical data based on established principles of polymer chemistry.

Self-Healing Materials and Reversible Crosslinkers

The reversibility of boronate ester bonds is the key to designing self-healing materials. semanticscholar.org When a material containing these bonds is damaged, the bonds can break and reform across the damaged interface, restoring the material's integrity. researchgate.net Boronic acid-containing molecules can act as reversible crosslinkers in a polymer matrix.

(3-Oxobutyl)boronic acid could be incorporated as a pendant group on a polymer backbone. The addition of a diol-containing polymer, such as poly(vinyl alcohol), would then form a crosslinked hydrogel. The dynamic nature of the boronate ester crosslinks would impart self-healing properties to this gel. semanticscholar.org The rate of healing and the mechanical properties of the gel could be tuned by adjusting the pH, as the boronate ester equilibrium is pH-dependent. The presence of the ketone group could also be used to introduce a secondary, non-reversible crosslinking mechanism if desired, allowing for the creation of materials with tailored self-healing capabilities.

Chemoresponsive Materials and Chemical Sensing Mechanisms

Boronic acids are widely recognized for their ability to bind with molecules containing 1,2- or 1,3-diol functionalities, a characteristic that is central to their use in chemoresponsive materials and sensors. nih.gov

Reversible Covalent Capture for Analyte Recognition (e.g., Saccharides, Alcohols)

The fundamental principle behind the analyte recognition capabilities of boronic acids is their ability to form stable, yet reversible, cyclic boronate esters with diols. researchgate.net This interaction is particularly strong with saccharides, which are rich in cis-diol groups. nih.gov This selective binding has been extensively used in the development of sensors for glucose and other biologically important sugars. nih.gov

(3-Oxobutyl)boronic acid, with its available boronic acid moiety, would be expected to participate in these binding events. It could be immobilized on a solid support or incorporated into a polymer matrix to create a material capable of selectively capturing saccharides from a solution. The binding process is reversible; a change in pH to the acidic range would hydrolyze the boronate esters and release the captured analyte. The ketone group within the (3-Oxobutyl)boronic acid molecule could potentially influence the binding affinity and selectivity for different saccharides through secondary interactions.

Principles of Fluorometric and Colorimetric Sensor Development

The development of optical sensors using boronic acids often relies on coupling the diol-binding event to a change in fluorescence or color. researchgate.net This is typically achieved by designing a molecule that contains both a boronic acid recognition site and a fluorophore or chromophore. The binding of a saccharide to the boronic acid alters the electronic properties of the molecule, leading to a detectable change in its optical properties. nih.gov

For instance, a common strategy involves intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), where the boronic acid group, in its trigonal form, acts as an electron-withdrawing group that quenches fluorescence. Upon binding a diol, the boron center becomes tetrahedral, its Lewis acidity decreases, and the quenching mechanism is disrupted, resulting in an increase in fluorescence intensity ("turn-on" sensing). nih.gov

A hypothetical sensor based on (3-Oxobutyl)boronic acid could be designed by coupling it to a fluorescent reporter group. The binding of a saccharide would trigger a change in the fluorescence signal. The ketone functionality could also participate in the signaling mechanism, for example, by providing an additional site for interaction with the fluorophore or the analyte.

Table 2: Comparison of Potential Sensing Mechanisms for (3-Oxobutyl)boronic Acid-Based Sensors

Sensing MechanismPrincipleExpected Signal Change with Saccharide
Photoinduced Electron Transfer (PET)Analyte binding disrupts PET from a donor to the fluorophore.Fluorescence enhancement
Intramolecular Charge Transfer (ICT)Analyte binding alters the ICT character of the sensor molecule.Shift in emission wavelength
Förster Resonance Energy Transfer (FRET)Analyte binding induces a conformational change that alters the distance between a FRET donor and acceptor pair.Change in the ratio of donor to acceptor emission

This table presents hypothetical data based on established principles of fluorescence spectroscopy.

Stimuli-Responsive Gels and Hydrogels

Stimuli-responsive gels, or "smart" gels, are crosslinked polymer networks that undergo a significant change in volume or mechanical properties in response to external stimuli such as pH, temperature, or the presence of a specific analyte. nih.gov Boronic acid-containing hydrogels are a well-studied class of smart materials, known for their responsiveness to both pH and saccharides. nih.gov

The pH responsiveness arises from the change in hybridization of the boron atom from a neutral, trigonal sp² state to an anionic, tetrahedral sp³ state at higher pH. This change in charge can lead to electrostatic repulsion within the polymer network, causing the hydrogel to swell. The saccharide responsiveness is due to the formation of boronate esters, which can alter the crosslinking density of the gel. For example, in a hydrogel crosslinked by boronate esters, the addition of a competitive saccharide like glucose can displace the polymer-bound diols, leading to a decrease in crosslinking and swelling or even dissolution of the gel.

A hydrogel synthesized with (3-Oxobutyl)boronic acid as a key component would be expected to exhibit this dual responsiveness to pH and saccharides. For example, a polymer network containing pendant (3-Oxobutyl)boronic acid groups could be crosslinked with a diol-containing polymer. This hydrogel would likely swell at basic pH and could be designed to change its volume in the presence of glucose, making it a candidate for applications in controlled drug delivery systems.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of (3-Oxobutyl)boronic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

Proton (¹H), Carbon-13 (¹³C), and Boron-11 (B1246496) (¹¹B) NMR Applications

Proton (¹H), Carbon-13 (¹³C), and Boron-11 (¹¹B) NMR are fundamental one-dimensional techniques used to probe the hydrogen, carbon, and boron atoms within the (3-Oxobutyl)boronic acid molecule, respectively.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of (3-Oxobutyl)boronic acid is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on data from structurally related compounds, such as N-(3-Oxobutyl)-p-toluenesulfonamide, the following proton chemical shifts can be predicted. The methyl protons (H4) adjacent to the carbonyl group would likely appear as a singlet around δ 2.1-2.3 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (H2) are expected to resonate as a triplet at approximately δ 2.7-2.9 ppm. The methylene protons adjacent to the boronic acid group (H1) would likely be observed as a triplet in the range of δ 1.0-1.2 ppm. The hydroxyl protons of the boronic acid group are typically broad and may exchange with solvent, making their observation variable.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of δ 208-212 ppm. The methyl carbon (C4) would likely appear at approximately δ 29-31 ppm. The methylene carbon adjacent to the carbonyl group (C2) is predicted to be in the region of δ 45-48 ppm. The carbon atom bonded to the boron (C1) is often difficult to observe due to quadrupolar relaxation of the boron nucleus, a common phenomenon in boronic acids. rsc.org If observed, it would likely be a broad signal at a higher field.

Boron-11 (¹¹B) NMR Spectroscopy: ¹¹B NMR is particularly useful for studying boron-containing compounds. nsf.govresearchgate.net For tricoordinate alkylboronic acids, the ¹¹B chemical shift typically appears in the range of δ 28-34 ppm, relative to a BF₃·OEt₂ standard. sdsu.edu This signal is often broad due to the quadrupolar nature of the boron-11 nucleus. nsf.govresearchgate.net The chemical shift can be influenced by solvent and concentration, as boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines). sdsu.edu

Predicted ¹H, ¹³C, and ¹¹B NMR Data for (3-Oxobutyl)boronic acid

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹¹B Chemical Shift (δ, ppm)
CH₂ -B(OH)₂1.0 - 1.2 (triplet)Broad or not observed\multirow{4}{*}{28 - 34}
CH₂ -C(O)2.7 - 2.9 (triplet)45 - 48
C =O-208 - 212
CH₃ 2.1 - 2.3 (singlet)29 - 31
B(OH )₂Broad, variable-

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation

While no specific 2D NMR studies on (3-Oxobutyl)boronic acid have been reported, these techniques would be instrumental in confirming the structural assignments made from 1D NMR data.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For (3-Oxobutyl)boronic acid, cross-peaks would be expected between the protons at C1 and C2, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the two methylene groups and the methyl group to their corresponding carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of (3-Oxobutyl)boronic acid would be characterized by several key absorption bands. A strong, broad absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the boronic acid's hydroxyl groups, often involved in hydrogen bonding. A very strong and sharp absorption band around 1715 cm⁻¹ is expected for the C=O stretching vibration of the ketone. The B-O stretching vibrations typically appear as a strong, broad band in the 1300-1400 cm⁻¹ region. C-H stretching vibrations of the alkyl chain would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch would also be a prominent feature in the Raman spectrum. The B-O symmetric stretch is also typically Raman active. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions.

Predicted IR Absorption Bands for (3-Oxobutyl)boronic acid

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
B-OHO-H stretch3200 - 3600Strong, Broad
C=OC=O stretch~1715Strong, Sharp
B-OB-O stretch1300 - 1400Strong, Broad
C-H (alkyl)C-H stretch2850 - 3000Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Reaction Monitoring

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For (3-Oxobutyl)boronic acid, with a molecular formula of C₄H₉BO₃, the expected exact mass is approximately 116.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) might be observed, although it could be weak due to fragmentation. Common fragmentation pathways for boronic acids include the loss of water (H₂O) and the hydroxyl group (OH). For (3-Oxobutyl)boronic acid, fragmentation of the alkyl chain, such as alpha-cleavage adjacent to the carbonyl group, would also be expected. Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would likely show the protonated molecule [M+H]⁺ or adducts with solvent or salt ions, which can be useful for reaction monitoring. rsc.org

Theoretical and Computational Chemistry Investigations of 3 Oxobutyl Boronic Acid

Quantum Mechanical Calculations of Electronic Structure and Bonding Properties.

No specific studies detailing quantum mechanical calculations of the electronic structure and bonding properties of (3-Oxobutyl)boronic acid were found in the available literature. Such studies would typically provide insights into the molecule's orbital energies, charge distribution, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Reaction Pathway Analysis.

There is no available research applying Density Functional Theory (DFT) to analyze the reaction pathways involving (3-Oxobutyl)boronic acid. This type of analysis is crucial for understanding reaction mechanisms and predicting chemical reactivity.

Transition State Characterization and Activation Energies.

Information regarding the characterization of transition states and the calculation of activation energies for reactions involving (3-Oxobutyl)boronic acid is not present in the current body of scientific literature. These parameters are fundamental to predicting reaction rates and feasibility.

Potential Energy Surface Mapping.

No studies were identified that have mapped the potential energy surface of (3-Oxobutyl)boronic acid. Such maps are invaluable for visualizing reaction coordinates and identifying stable intermediates and transition states.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects.

There is a lack of published molecular dynamics simulations investigating the behavior of (3-Oxobutyl)boronic acid in the solution phase. These simulations are essential for understanding how solvents influence the compound's conformation and reactivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data.

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of (3-Oxobutyl)boronic acid and comparing them with experimental data could be located. This type of research is vital for the structural elucidation of molecules.

In Silico Design and Prediction of Novel Derivatives and Their Reactivity.

There is no evidence of in silico design studies aimed at creating novel derivatives of (3-Oxobutyl)boronic acid or predicting their reactivity. Such computational approaches are at the forefront of modern drug discovery and materials science.

Q & A

Q. What are the common synthetic strategies for (3-Oxobutyl)boronic acid and its intermediates?

Methodological Answer: Synthesis of aliphatic boronic acids like (3-Oxobutyl)boronic acid typically involves:

Protodeboronation of esters : Boronic esters (e.g., pinacol esters) are synthesized first due to the instability of free boronic acids during purification. For example, alkyl trifluoroborate salts can be hydrolyzed to yield boronic acids .

Cross-coupling reactions : Suzuki-Miyaura coupling using palladium catalysts to introduce boronic acid moieties into organic frameworks .

Functional group compatibility : Protecting groups (e.g., tert-butyl carbamate) are used to avoid side reactions during multi-step syntheses .

Q. Key Considerations :

  • Purification challenges due to boronic acid hydration/trimerization.
  • Use of NMR (¹¹B, ¹H) and LC-MS to confirm intermediate structures .

Q. How does the boronic acid moiety in (3-Oxobutyl)boronic acid interact with diols, and what factors influence binding affinity?

Methodological Answer : The boronic acid group reversibly binds 1,2- or 1,3-diols via boronate ester formation. Key factors include:

  • pH : Optimal binding occurs near the pKa of the boronic acid (typically pH 7.4–8.5) .
  • Diol geometry : Cis-diols (e.g., fructose) bind more tightly than trans-diols (e.g., glucose) due to favorable stereoelectronic alignment .
  • Substituent effects : Electron-withdrawing groups on the boronic acid lower its pKa, enhancing binding at physiological pH .

Q. Experimental Validation :

  • Stopped-flow kinetics to measure binding rates (e.g., kon values for fructose: ~10³ M⁻¹s⁻¹) .
  • Fluorescence titration to determine binding constants (Kd) .

Q. What analytical techniques are most effective for characterizing (3-Oxobutyl)boronic acid and its derivatives?

Methodological Answer :

  • MALDI-MS : Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling accurate mass analysis .
  • LC-MS/MS : Quantifies trace impurities (e.g., genotoxic boronic acids) at <1 ppm using MRM mode .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; aliphatic boronic acids degrade at 150–250°C, forming boron oxide residues .

Q. How can binding kinetics of (3-Oxobutyl)boronic acid with biomolecules be quantitatively measured?

Methodological Answer :

  • Stopped-flow fluorescence : Rapid mixing of boronic acid and diol solutions to measure kon/koff rates. For example, fructose binds ~20x faster than glucose .
  • Surface plasmon resonance (SPR) : Immobilize boronic acid on carboxymethyl dextran-coated chips to monitor real-time glycoprotein binding (e.g., RNase B vs. RNase A) .

Q. Key Findings :

  • Binding rates correlate with thermodynamic affinities (e.g., kon order: fructose > tagatose > mannose > glucose) .
  • Secondary interactions (e.g., hydrophobic effects) can skew selectivity; buffer optimization (e.g., high-salt conditions) mitigates this .

Q. What strategies improve the selectivity of (3-Oxobutyl)boronic acid in glycoprotein sensing or separation?

Methodological Answer :

  • Buffer optimization : Use borate buffers (pH 8.5) to stabilize boronate esters and reduce non-specific protein adsorption .
  • Dual-functional probes : Incorporate fluorophores (e.g., rhodamine) to enable HPLC or fluorescence-based detection of saccharide complexes .
  • Nanoscale self-assembly : Design boronic acid-functionalized nanoparticles for enhanced multivalent binding to cell-surface glycans .

Case Study :
AECPBA (4-[(2-aminoethyl)carbamoyl]phenylboronic acid) surfaces show higher affinity for glycoproteins with terminal sialic acid residues, but selectivity requires tuning ionic strength .

Q. How can photoresponsive systems modulate (3-Oxobutyl)boronic acid-diol interactions?

Methodological Answer :

  • Azobenzene-boronic acid conjugates : Irradiation with visible light (e.g., 450 nm) switches E/Z isomers, altering diol binding affinity. Z-isomers enhance binding by 20-fold via steric stabilization of the boronate ester .
  • Hydrogel tuning : Incorporate light-responsive boronic acids into PEG polymers to dynamically adjust crosslinking density and stiffness .

Q. What computational methods predict the bioactivity of (3-Oxobutyl)boronic acid derivatives?

Methodological Answer :

  • QSAR modeling : Mordred descriptors (e.g., topological polar surface area, logP) predict pharmacokinetic properties .
  • Molecular docking : Simulate binding to therapeutic targets (e.g., proteasome β5 subunit for anticancer activity) .

Case Study :
Combretastatin analogs with boronic acid substituents show IC50 values of 0.48–2.1 μM against cancer cells, validated by tubulin polymerization assays .

Q. How are boronic acid impurities controlled in (3-Oxobutyl)boronic acid drug formulations?

Methodological Answer :

  • Triple quadrupole LC-MS/MS : Detects genotoxic impurities (e.g., methyl phenyl boronic acid) at <1 ppm using MRM transitions (e.g., m/z 135→91) .
  • Derivatization-free protocols : Direct analysis under acidic mobile phases (0.1% formic acid) minimizes matrix interference .

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